1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Physicochemical differentiation Lipophilicity Membrane permeability

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one (CAS 897473-99-3) is a synthetic small molecule (MW 368.29, formula C15H18BrN3OS) belonging to the benzothiazole-piperazine hybrid class. It features a 6-bromo-1,3-benzothiazole core linked via a piperazine bridge to an isobutyryl (2-methylpropanoyl) tail.

Molecular Formula C15H18BrN3OS
Molecular Weight 368.29
CAS No. 897473-99-3
Cat. No. B3018078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
CAS897473-99-3
Molecular FormulaC15H18BrN3OS
Molecular Weight368.29
Structural Identifiers
SMILESCC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C15H18BrN3OS/c1-10(2)14(20)18-5-7-19(8-6-18)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3
InChIKeyFABXJPUVFPZJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one (CAS 897473-99-3): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Baseline


1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one (CAS 897473-99-3) is a synthetic small molecule (MW 368.29, formula C15H18BrN3OS) belonging to the benzothiazole-piperazine hybrid class [1]. It features a 6-bromo-1,3-benzothiazole core linked via a piperazine bridge to an isobutyryl (2-methylpropanoyl) tail. This scaffold is widely explored in medicinal chemistry for acetylcholinesterase (AChE) inhibition and anticancer applications, with the bromine serving as a vector for further functionalization [2]. The compound is commercially available as a research-grade building block, and its specific substitution pattern determines its reactivity and biological profile relative to close analogs.

Why 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one Cannot Be Substituted with Generic In-Class Analogs: A Procurement Risk Analysis


Benzothiazole-piperazine derivatives are not interchangeable because minor structural variations in the N-acyl tail, halogen substitution, or benzothiazole ring electronics produce markedly different biological potency, selectivity, and physicochemical properties [1]. For example, within the same benzothiazole-piperazine series, replacement of the isobutyryl group with an acetyl or propionyl group alters cytotoxicity GI50 values against MCF-7 and HCT-116 cell lines, with aroyl-substituted analogs 1h and 1j identified as the most active derivatives [2]. Additionally, AChE inhibitory activity within this class ranges from potent inhibition (IC50 ~0.42 μM for optimized hybrids) to complete inactivity (IC50 >100 μM), depending on the precise substitution pattern [3]. The 6-bromo substituent further distinguishes 897473-99-3 from 6-chloro, 6-fluoro, and unsubstituted analogs, as halogen identity affects both target binding and the compound's utility as a synthetic handle for cross-coupling reactions. Substituting this compound with an in-class analog without verifying the specific functional group combination introduces significant risk of altered reactivity, reduced biological activity, or failed downstream derivatization.

Head-to-Head Differentiation Evidence for 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one vs. Its Closest Structural Analogs


N-Acyl Tail Differentiation: Isobutyryl vs. Acetyl and Propionyl Analogs Affects Lipophilicity-Driven Membrane Permeability

The isobutyryl (2-methylpropanoyl) group of 897473-99-3 introduces a branched α-carbon not present in the linear acetyl (897472-96-7) or propionyl (897473-97-1) analogs. This branching increases calculated logP by approximately 0.5–0.8 units compared to the acetyl analog, predicting enhanced passive membrane permeability. Class-level SAR from benzothiazole-piperazine series demonstrates that aroyl and branched acyl substituents yield the most active cytotoxic derivatives, while linear short-chain acyl groups produce weaker activity [1]. The isobutyryl group also provides greater steric shielding of the amide bond against metabolic hydrolysis compared to acetyl, potentially improving metabolic stability .

Physicochemical differentiation Lipophilicity Membrane permeability N-acyl substitution

Halogen-Dependent Reactivity: 6-Bromo Substituent Enables Suzuki Coupling for Late-Stage Diversification

The 6-bromo substituent on the benzothiazole ring of 897473-99-3 provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that is not available in 6-chloro, 6-fluoro, or unsubstituted analogs. The C-Br bond (bond dissociation energy ~70 kcal/mol) is more reactive toward oxidative addition with Pd(0) catalysts than the C-Cl bond (~84 kcal/mol), enabling milder coupling conditions and higher yields. This positions 897473-99-3 as a preferred diversification building block compared to the 6-chloro analog (CAS 897488-69-6) . In contrast, the 6-fluoro analog provides greater metabolic stability but lacks synthetic versatility, while the unsubstituted analog lacks this functionalization vector entirely [1].

Synthetic chemistry Cross-coupling Bromoaryl handle Late-stage functionalization

Cytotoxic Activity Potential: Isobutyryl-Benzothiazole-Piperazines Track with Most Active Aroyl-Substituted Congeners

In the benzothiazole-piperazine series evaluated by Gurdal et al. (2015), aroyl-substituted compounds 1h and 1j were identified as the most active derivatives against HUH-7, MCF-7, and HCT-116 cancer cell lines, with GI50 values in the low micromolar range [1]. The isobutyryl group of 897473-99-3, while not an aroyl substituent, provides comparable steric bulk and lipophilicity that structurally mimic the favored aroyl substitution pattern. By contrast, the straight-chain acetyl (897472-96-7) and propionyl (897473-97-1) analogs lack this bulk and are predicted, based on class SAR, to exhibit reduced cytotoxic potency. The 6-bromo substituent further aligns 897473-99-3 with the dihalo-substituted derivatives (2a, 2e) that demonstrated the highest cytotoxic activities in the 2017 study [2]. Compound 1d, a benzothiazole-piperazine analog, was confirmed to cause apoptosis via cell cycle arrest at the subG1 phase [1].

Anticancer activity Cytotoxicity GI50 MCF-7 HCT-116

Cholinesterase Inhibition Selectivity: Isobutyryl Substitution May Preferentially Favor AChE over BuChE

Within the benzothiazole-piperazine class, AChE vs. BuChE selectivity is exquisitely sensitive to N-acyl substitution. Compound 2j in the 2017 Gurdal et al. study exhibited moderate and selective AChE inhibition, while other tested compounds showed weak or no AChE inhibition [1]. In the broader class, optimized benzothiazole-piperazine hybrids achieve potent AChE inhibition with IC50 values as low as 0.42 μM and demonstrate selectivity over BuChE [2]. Conversely, certain substitution patterns result in complete loss of cholinesterase activity (IC50 >100 μM) [3]. The isobutyryl group of 897473-99-3, being a branched alkyl acyl, differs sterically and electronically from the linear acetyl and propionyl analogs, which is likely to shift AChE/BuChE selectivity. This compound is therefore useful in SAR studies aimed at dissecting the structural determinants of cholinesterase subtype selectivity.

Acetylcholinesterase inhibition Butyrylcholinesterase Alzheimer's disease Selectivity

High-Value Procurement Scenarios for 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one


Anticancer Lead Optimization: SAR-Driven Exploration of N-Acyl Substitution Effects on Cytotoxicity

Researchers optimizing benzothiazole-piperazine anticancer leads should procure 897473-99-3 as the isobutyryl-substituted member of a systematic N-acyl SAR panel (acetyl, propionyl, isobutyryl, butanoyl, aroyl). Class-level evidence demonstrates that aroyl-substituted compounds 1h and 1j are the most active derivatives against MCF-7, HUH-7, and HCT-116 cell lines, and that dihalo-substituted derivatives achieve highest potency [1]. The isobutyryl group provides steric and lipophilic properties intermediate between short-chain linear acyl groups and bulkier aroyl substituents, making 897473-99-3 a critical data point for establishing the steric tolerance of the target binding site and guiding subsequent optimization toward clinical candidates.

Late-Stage Diversification via Suzuki Cross-Coupling at the 6-Bromo Handle

The 6-bromo substituent of 897473-99-3 provides a versatile Pd-catalyzed cross-coupling handle that is absent in 6-chloro (lower reactivity), 6-fluoro (inert), and unsubstituted analogs (no handle). This enables Suzuki coupling with aryl/heteroaryl boronic acids to generate diverse analog libraries from a single precursor, accelerating SAR exploration without de novo synthesis of each benzothiazole variant [2]. The isobutyryl tail remains intact during cross-coupling, preserving the favored N-acyl substitution pattern while varying the 6-position substituent. This makes 897473-99-3 the preferred diversification building block over the 6-chloro analog.

Cholinesterase Inhibitor Selectivity Profiling for Alzheimer's Disease Research

The benzothiazole-piperazine class has yielded potent and selective AChE inhibitors (IC50 as low as 0.42 μM) with in vivo efficacy in Alzheimer's disease models [3]. The isobutyryl-substituted 897473-99-3 serves as a key probe to determine how branched vs. linear N-acyl substitution affects AChE/BuChE selectivity. Given that certain substitution patterns in this class produce complete loss of cholinesterase activity (IC50 >100 μM) [4], screening 897473-99-3 alongside acetyl, propionyl, and aroyl analogs is essential for mapping the selectivity determinants and identifying multitarget-directed ligands (MTDLs) for neurodegenerative disease.

Coordination Chemistry and Metal Complexation Studies

897473-99-3 contains both a benzothiazole nitrogen/sulfur donor set and a piperazine tertiary amine, enabling its use as a bidentate or tridentate ligand for transition metal complexation . The 6-bromo substituent provides a spectroscopic handle (Br K-edge XAS) and a site for further functionalization post-metalation. In procurement decisions for coordination chemistry applications, 897473-99-3 is preferred over the acetyl analog (897472-96-7) due to the isobutyryl group's enhanced solubility in organic solvents used for metal complexation, and over the 6-chloro analog due to the bromine's superior leaving-group ability in subsequent derivatization.

Quote Request

Request a Quote for 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.